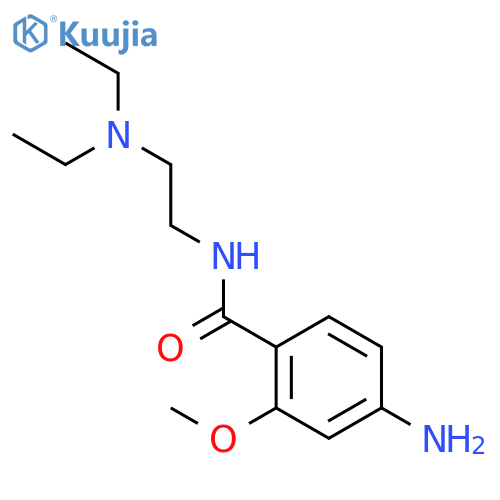Cas no 3761-48-6 (4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide)
4-アミノ-N-(2-(ジエチルアミノ)エチル)-2-メトキシベンズアミドは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。その分子構造は、アミノ基とメトキシ基を有するベンゼン環と、ジエチルアミノエチルアミド部位から構成され、高い反応性と多様な修飾可能性を特徴とします。特に、薬理活性化合物の設計において、分子の極性や溶解性を調節するための有用な骨格として注目されています。この化合物は、標的分子との特異的な相互作用を可能にする官能基配置を有し、創薬研究におけるリード化合物の最適化プロセスにおいて重要な役割を果たします。

3761-48-6 structure
商品名:4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,4-amino-N-[2-(diethylamino)ethyl]-2-methoxy-
- 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- AKOS019279605
- NS00030227
- EN300-113729
- EINECS 223-177-8
- AQOCQFLDHPSJLR-UHFFFAOYSA-N
- 4-amino-N-(2-diethylamino-ethyl)-2-methoxy-benzamide
- DTXSID40191047
- 3761-48-6
- SCHEMBL1185641
- N-(2-diethylaminoethyl) 4-amino-2-methoxybenzamide
- DTXCID50113538
- DB-349180
-
- インチ: InChI=1S/C14H23N3O2/c1-4-17(5-2)9-8-16-14(18)12-7-6-11(15)10-13(12)19-3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18)
- InChIKey: AQOCQFLDHPSJLR-UHFFFAOYSA-N
- ほほえんだ: NC1C=CC(C(NCCN(CC)CC)=O)=C(OC)C=1
計算された属性
- せいみつぶんしりょう: 265.17919
- どういたいしつりょう: 265.179
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.6A^2
じっけんとくせい
- 密度みつど: 1.079
- ふってん: 433.8°C at 760 mmHg
- フラッシュポイント: 216.2°C
- 屈折率: 1.544
- PSA: 67.59
4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A604545-2.5g |
4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide |
3761-48-6 | 2.5g |
$ 1200.00 | 2023-09-08 | ||
| Enamine | EN300-113729-0.1g |
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
3761-48-6 | 95% | 0.1g |
$315.0 | 2023-10-26 | |
| Enamine | EN300-113729-2.5g |
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
3761-48-6 | 95% | 2.5g |
$1781.0 | 2023-10-26 | |
| TRC | A604545-1g |
4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide |
3761-48-6 | 1g |
$ 515.00 | 2022-06-08 | ||
| Aaron | AR00798R-5g |
Benzamide,4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- |
3761-48-6 | 95% | 5g |
$3647.00 | 2023-12-15 | |
| Aaron | AR00798R-50mg |
Benzamide,4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- |
3761-48-6 | 95% | 50mg |
$317.00 | 2023-12-15 | |
| 1PlusChem | 1P00790F-10g |
Benzamide,4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- |
3761-48-6 | 95% | 10g |
$4890.00 | 2024-05-04 | |
| 1PlusChem | 1P00790F-50mg |
Benzamide,4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- |
3761-48-6 | 95% | 50mg |
$315.00 | 2024-05-04 | |
| Aaron | AR00798R-500mg |
Benzamide,4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- |
3761-48-6 | 95% | 500mg |
$1000.00 | 2023-12-15 | |
| Enamine | EN300-113729-1g |
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
3761-48-6 | 95% | 1g |
$908.0 | 2023-10-26 |
4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
3761-48-6 (4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide) 関連製品
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
